フルクトース-アスパラギン

説明

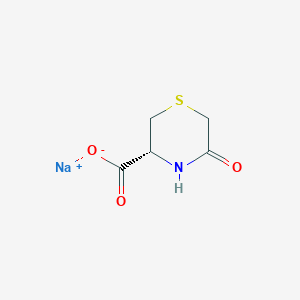

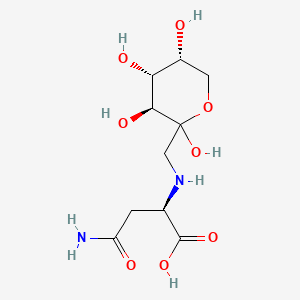

Fructose-asparagine, also known as FruAsp, is a naturally occurring sugar-amino acid conjugate found in plants and animals. It is composed of fructose, an aldohexose, and asparagine, an amino acid. FruAsp is an important component of cellular metabolism and plays a major role in energy production, nutrient absorption, and cell signaling. FruAsp has been studied extensively in the laboratory and is being explored as a possible therapeutic agent for a variety of conditions.

科学的研究の応用

1. 炎症を起こした腸内のサルモネラ菌の栄養素 フルクトース-アスパラギンは、炎症を起こした腸内でのサルモネラ菌の増殖中に主要な栄養素となります {svg_1}. F-Asnを取得できないサルモネラ菌の変異株は著しく弱毒化されており、F-Asnが炎症時にサルモネラ菌が利用する主要な栄養素であることを示唆しています {svg_2}.

新規治療法のターゲット

F-Asn利用系は、サルモネラ菌に対する特異的で強力な治療標的です {svg_3}. この栄養素の新規性と、哺乳類や他のほとんどの細菌における利用系の欠如は、F-Asn利用系が新規治療法にとって貴重な標的となる可能性を示唆しています {svg_4}.

アクリルアミド発生における役割

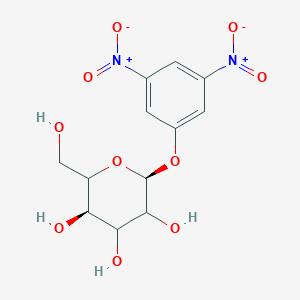

F-Asnは、メイラード反応中にアクリルアミドの発生に関与しています {svg_5}. フルクトース-アスパラギン-キトサンモデル系では、フルクトース-アスパラギンモデル系と比較して、アクリルアミドの生成を大幅に抑制することができました {svg_6}.

4. 食品・飲料業界における潜在的な応用 フルクトース-アスパラギンにより調製されたアクリルアミドを含むメイラード反応生成物(MRP)の紫外線吸収中間体と褐変強度は、グルコース-アスパラギン溶液系により調製されたMRPよりも高くなっています {svg_7}. これは、食品・飲料業界におけるF-Asnの潜在的な応用を示唆しています {svg_8}.

メイラード反応における役割

F-Asnは、サルモネラ菌エンテリカが炭素源および窒素源として利用できるアマドリ生成物です {svg_9}. アマドリ生成物は、メイラード反応により生成されます {svg_10}.

粘度への影響

10分間の加熱後、キトサン含有溶液の粘度は著しく低下しました {svg_11}. 調査データから、キトサンはpH<6で溶液の粘度が低下し、フルクトース-アスパラギン系で30分間の加熱中のアクリルアミド含有量が減少したことから、低分子構造に分解した可能性が確認されました {svg_12}.

作用機序

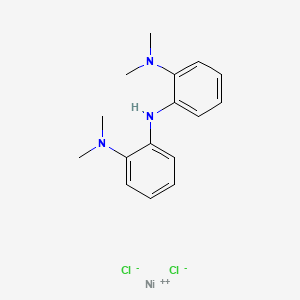

Target of Action

Fructose-asparagine (F-Asn) is a glycosylamine compound that is primarily utilized by Salmonella during inflammation of the intestine . The genetic locus that encodes the uptake capability in Salmonella is fra, which includes five genes: fraR (a regulator), fraB (a fructose-asparagine deglycase), fraD (a sugar kinase), fraA (a fructose-asparagine transporter), and fraE (a L-asparaginase) .

Mode of Action

The fra locus in Salmonella encodes an uptake and utilization pathway specific for F-Asn . The fraE gene encodes the periplasmic fructose-asparaginase FraE that removes ammonia from F-Asn to form fructose-aspartate (F-Asp) . Notably, mutations in fraB cause the buildup of the toxic intermediate 6-phosphofructose-aspartate (6-P-F-Asp), which has a bacteriostatic effect on fraB mutant cells .

Biochemical Pathways

The biochemical pathway for F-Asn utilization involves the conversion of F-Asn into 6-P-F-Asp, which accumulates in the absence of FraB . This accumulation is expected from the predicted pathway for F-Asn utilization . The buildup of 6-P-F-Asp has a bacteriostatic effect on fraB mutant cells, making FraB a potential drug target .

Pharmacokinetics

It is known that f-asn is essential for salmonella’s fitness in the inflamed intestine . The fra locus provides an advantage only if Salmonella can initiate inflammation and use tetrathionate as a terminal electron acceptor for anaerobic respiration .

Result of Action

The utilization of F-Asn by Salmonella during inflammation leads to a severe fitness defect in a Salmonella fra mutant, suggesting that F-Asn is the primary nutrient utilized by Salmonella during inflammation . This system provides a valuable target for novel therapies .

Action Environment

The action of F-Asn is influenced by the environment within the inflamed intestine. Salmonella relies heavily on F-Asn during growth in the inflamed intestine . The fra phenotype is lost in Salmonella SPI1 − SPI2 − or ttrA mutants, respectively . This suggests that the action, efficacy, and stability of F-Asn are influenced by the inflammatory environment within the intestine .

Safety and Hazards

将来の方向性

The severe fitness defect of a Salmonella fra mutant suggests that F-Asn is the primary nutrient utilized by Salmonella in the inflamed intestine and that this system provides a valuable target for novel therapies . The novelty of this nutrient and the apparent lack of utilization systems in mammals and most other bacteria suggest that the F-Asn utilization system represents a specific and potent therapeutic target for Salmonella .

生化学分析

Biochemical Properties

Fructose-asparagine plays a crucial role in biochemical reactions, particularly in the metabolism of certain bacteria. It serves as a source of carbon and nitrogen for Salmonella enterica serovar Typhimurium . The enzymes involved in the utilization of fructose-asparagine include FraB (deglycase), FraD (kinase), and FraE (asparaginase) . FraB catalyzes the deglycation of fructose-asparagine, FraD phosphorylates the resulting product, and FraE hydrolyzes the asparagine moiety. These interactions are essential for the bacteria to utilize fructose-asparagine effectively.

Cellular Effects

Fructose-asparagine influences various cellular processes, particularly in bacteria. In Salmonella enterica, it has been shown to be bacteriostatic to fraB mutants, leading to the accumulation of a toxic metabolite, 6-phosphofructose-aspartate . This accumulation inhibits the growth of the bacteria, highlighting the importance of the FraB enzyme in detoxifying this intermediate. The presence of fructose-asparagine in the gut can also affect the competition between different bacterial species, as some bacteria can utilize this compound while others cannot .

Molecular Mechanism

The molecular mechanism of fructose-asparagine involves its metabolism through a specific pathway in bacteria. The initial step is the deglycation by FraB, followed by phosphorylation by FraD, and hydrolysis by FraE . The accumulation of 6-phosphofructose-aspartate in fraB mutants suggests that the absence of FraB leads to the buildup of this toxic intermediate, which inhibits bacterial growth . This pathway is unique to certain bacteria and represents a potential target for antimicrobial therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fructose-asparagine can change over time. The stability and degradation of fructose-asparagine are influenced by various factors, including the presence of specific enzymes and environmental conditions. Long-term studies have shown that the accumulation of toxic intermediates, such as 6-phosphofructose-aspartate, can have lasting effects on bacterial growth and metabolism . These findings underscore the importance of temporal dynamics in understanding the impact of fructose-asparagine on cellular function.

Dosage Effects in Animal Models

The effects of fructose-asparagine vary with different dosages in animal models. Studies have shown that low doses of fructose-asparagine can be utilized effectively by bacteria, while high doses may lead to the accumulation of toxic intermediates and adverse effects on bacterial growth . These threshold effects highlight the importance of dosage in determining the impact of fructose-asparagine on microbial metabolism and health.

Metabolic Pathways

Fructose-asparagine is involved in specific metabolic pathways in bacteria. The enzymes FraB, FraD, and FraE play key roles in its metabolism, converting fructose-asparagine into usable forms of carbon and nitrogen . This pathway is unique to certain bacteria and represents a potential target for antimicrobial therapies. The interaction of fructose-asparagine with these enzymes affects metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of fructose-asparagine within cells and tissues involve specific transporters and binding proteins. In bacteria, the uptake of fructose-asparagine is facilitated by transporters that recognize this compound and allow its entry into the cell . Once inside, fructose-asparagine is metabolized through the specific pathway involving FraB, FraD, and FraE. The localization and accumulation of fructose-asparagine within the cell are influenced by these transporters and the activity of the enzymes involved in its metabolism.

Subcellular Localization

The subcellular localization of fructose-asparagine and its effects on activity or function are determined by targeting signals and post-translational modifications. In bacteria, fructose-asparagine is localized within specific compartments where the enzymes FraB, FraD, and FraE are active . These enzymes direct fructose-asparagine to the appropriate subcellular locations, ensuring its effective metabolism and utilization. The targeting signals and modifications that direct fructose-asparagine to these compartments are essential for its function and impact on cellular processes.

特性

IUPAC Name |

(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBQWGHMIKNEHI-CWOUCCJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)(CN[C@H](CC(=O)N)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O8 | |

| Record name | Fructose-asparagine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fructose-asparagine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747834 | |

| Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34393-27-6 | |

| Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)